An In-Depth Technical Guide to 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: Properties, Synthesis, and Applications
An in-depth technical guide on the physical and chemical properties of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.
Introduction
3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound that incorporates two key moieties of significant interest in medicinal chemistry: an aniline ring and a 1,2,3-triazole system. The 1,2,3-triazole ring, in particular, is a prominent structural motif in a wide array of pharmacologically active compounds, valued for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment.[1][2] The aniline fragment serves as a versatile synthetic handle, allowing for a multitude of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, characterization methods, and potential applications of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Identification
The unique arrangement of the methyl group on the N1 position of the triazole ring and the meta-substitution of the aniline ring dictates the compound's specific stereoelectronic properties.
Caption: 2D structure of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.
| Identifier | Value |
| IUPAC Name | 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline |
| Synonyms | 3-(1-Methyl-1,2,3-triazol-5-yl)benzenamine |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| CAS Number | Not explicitly found. Researchers should verify with suppliers. |
| SMILES | CN1N=NC(=C1)C2=CC=CC(=C2)N |
| InChI Key | RTAZXCJMIRSORA-UHFFFAOYSA-N[3] |
Synthesis and Characterization
While specific literature for the synthesis of this exact isomer is sparse, a highly plausible and efficient route is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This method is renowned for its high regioselectivity, yielding 1,4-disubstituted triazoles. To obtain the desired 1,5-disubstituted product, a ruthenium-catalyzed reaction (RuAAC) is typically required. However, for simplicity and based on common synthetic strategies for related isomers, a potential CuAAC pathway is often explored first. The following represents a generalized protocol for related compounds.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Protocol:
-
Precursor Preparation: 3-Ethynylaniline is the alkyne component. Methyl azide, the azide component, can be generated in situ from sodium azide and an appropriate methylating agent for safety reasons, or a stable equivalent can be used.
-
Cycloaddition: In a suitable solvent mixture like t-butanol and water, 3-ethynylaniline is combined with the azide. A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.[5]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Isolation and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the final compound.[4]
Spectroscopic Characterization Profile
The structure of the synthesized compound would be confirmed using standard spectroscopic methods.[5][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets in the range of δ 6.5-8.0 ppm for the protons on the aniline and triazole rings.[8][9] NH₂ Protons: A broad singlet, typically around δ 3.5-5.0 ppm (can vary with solvent and concentration).[5] CH₃ Protons: A sharp singlet around δ 4.0 ppm. Triazole CH: A singlet expected around δ 7.5-8.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-150 ppm. Methyl Carbon: A signal around δ 35-40 ppm. |
| HRMS (ESI) | Expected [M+H]⁺ peak at m/z 175.0978, confirming the molecular formula C₉H₁₀N₄.[10] |
| IR (cm⁻¹) | N-H Stretch: Broad peaks around 3300-3500 cm⁻¹ (aniline NH₂). C-H Stretch: Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic). C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.[7] |
Physical and Chemical Properties
Direct experimental data for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is limited. The following properties are based on data from structurally related aniline and triazole derivatives.
Physical Properties
| Property | Predicted Value / Observation | Justification / Source |
| Appearance | White to off-white or light yellow solid/powder. | Typical for similar aromatic amines and triazoles.[11] |
| Melting Point | 130-150 °C (estimated range) | Based on melting points of related triazole anilines.[9][12] |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected for an aromatic compound of this molecular weight. |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | Aniline is slightly soluble in water; the larger heterocyclic structure likely decreases aqueous solubility.[13] |
Chemical Properties
-
Basicity (pKa): The aniline moiety is weakly basic due to the delocalization of the nitrogen lone pair into the benzene ring's pi system.[14] The pKa of the anilinium ion is expected to be slightly lower than that of aniline itself (~4.6) due to the electron-withdrawing nature of the triazole ring. It will readily react with strong acids to form anilinium salts.[15]
-
Lipophilicity (LogP): The calculated XlogP for a related isomer is 1.0.[3] An optimal LogP range for good bioavailability is often considered to be between 0 and 3.[1] This suggests the compound has favorable lipophilicity for potential drug development.
-
Chemical Stability: The 1,2,3-triazole ring is known for its high chemical and metabolic stability.[1] The aniline portion may be susceptible to oxidation and is often light-sensitive, which can cause the compound to darken over time upon exposure to air and light.[13]
-
Reactivity: The primary sites of reactivity are the amino group and the aniline ring.
Caption: Reactivity profile of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.
-
Reactions at the Amino Group: The lone pair on the nitrogen makes it nucleophilic. It can undergo acylation with acyl chlorides or anhydrides to form amides, and N-alkylation under appropriate conditions.[4][14]
-
Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur at the positions ortho and para to the amino group on the aniline ring.[15]
Applications in Research and Drug Development
The combination of the aniline and 1,2,3-triazole scaffolds makes this compound a highly attractive building block in medicinal chemistry.
-
Scaffold for Drug Discovery: Compounds containing the 1,2,3-triazole ring exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][16] This molecule can serve as a starting point for the synthesis of more complex derivatives for high-throughput screening.
-
Bioisostere: The 1,2,3-triazole system is often used as a bioisostere for an amide bond, offering improved stability and pharmacokinetic properties.[1]
-
Linker Chemistry: The aniline group provides a convenient attachment point for linking this heterocyclic core to other molecules or pharmacophores to create hybrid drugs or probes.
Safety and Handling
No specific safety data sheet (SDS) is available for this exact compound. However, based on data for related anilines and heterocyclic compounds, the following precautions are advised:[17][18][19]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[17][18] Long-term exposure to aniline derivatives can have more severe health effects.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.
References
- Smolecule. (2023, November 23). 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline.
- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)aniline.
- Fisher Scientific. SAFETY DATA SHEET: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
- EvitaChem. Buy 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (EVT-13457922).
- ChemicalBook. (2023, June 8). 3-(1-Methyl-1H-tetrazol-5-yl)aniline | 101258-12-2.
- Sigma-Aldrich. (2025, November 6).
- TCI Chemicals. (2024, December 11). SAFETY DATA SHEET: 4-(1,2,4-Triazol-1-ylmethyl)aniline.
- PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
- Molport. 3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline.
- PubChemLite. 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline (C9H10N4).
- eLife.
- Synthesis and properties of 1,2,3-Triazoles.
- Semantic Scholar. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole.
-
MDPI. 3-[(1H-Benzo[d][17][18][20]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-.
- MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- TCI Chemicals. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
- Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- NIH PubChem. Anilazine | C9H5Cl3N4 | CID 7541.
- Chem-Impex. 3-Methyl-1H-1,2,4-triazole.
- ResearchGate. (2025, August 7). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)
- ChemBK. (2022, November 14). Aniline.
- PENTA s.r.o. (2025, April 8).
- Sigma-Aldrich. 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.
- FooDB. (2010, April 8). Showing Compound Aniline (FDB003571).
- Wikipedia. Aniline.
- ChemicalBook. (2026, March 21). 3-(1-Methyl-1H-tetrazol-5-yl)
- precisionFDA. 2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE.
- ResearchGate. Experimental 1 H NMR spectrum of... | Download Scientific Diagram.
- MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Wikipedia. 3-Amino-1,2,4-triazole.
- ResearchGate. (2025, November 25). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Request PDF.
- VWR. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
- BLD Pharm. 84292-45-5|4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline.
- Beilstein Journals. (2021, September 9).
- Benchchem. 1H NMR Characterization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)
- Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 4. evitachem.com [evitachem.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.elifesciences.org [cdn.elifesciences.org]
- 7. 3-[(1H-Benzo[d][1,2,3]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chemimpex.com [chemimpex.com]
- 12. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
- 14. Aniline - Wikipedia [en.wikipedia.org]
- 15. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. Buy 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline | 1220630-55-6 [smolecule.com]
